Sodium perfluoroheptanoate

Descripción general

Descripción

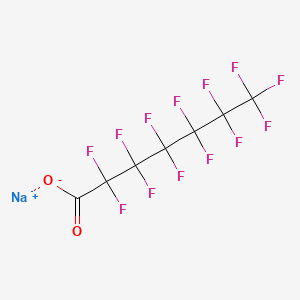

Sodium perfluoroheptanoate is a compound with the molecular formula C7F13NaO2 . It is a salt of perfluoroheptanoic acid . Perfluorocarbons, including sodium perfluoroheptanoate, are known for their hydrophobicity and rigid molecular skeleton. They are powerful wetting agents and indispensable as emulsifiers in many industrial applications .

Synthesis Analysis

The synthesis of sodium perfluoroheptanoate has been studied in the context of its aggregation in the presence of β-cyclodextrin . The study monitored the aggregation process of sodium perfluoroheptanoate in the presence of β-cyclodextrin by analyzing the recorded NMR chemical shift variations for the various PFH fluorine atoms .Chemical Reactions Analysis

The chemical reactions involving sodium perfluoroheptanoate have been studied in the context of its interaction with β-cyclodextrin . The study showed that the self-association of perfluoroheptanoate and its inclusion in β-cyclodextrin lead to shielding and deshielding of the fluorine atoms, respectively .Aplicaciones Científicas De Investigación

Interaction with β-Cyclodextrin

Sodium perfluoroheptanoate forms inclusion complexes with β-cyclodextrin, as demonstrated by Lima et al. (2007). This interaction affects the critical micellar concentration (CMC) and the shielding/deshielding of fluorine atoms. This study provides insights into the behavior of perfluoroheptanoate in the presence of cyclodextrins, relevant for applications in chemical and pharmaceutical industries (Lima et al., 2007).

Physicochemical Properties Comparison

Blanco et al. (2005) compared the properties of perfluorinated amphiphiles like sodium perfluoroheptanoate with hydrogenated amphiphiles. Their study on solubility, micellization, and thermodynamic functions offers valuable information for applications in surfactants and industrial processes (Blanco et al., 2005).

Adsolubilization in Surface Aggregates

Research by Lai et al. (1997) focused on adsolubilization of fluorocarbon alcohols into perfluoroheptanoate admicelles on alumina. Understanding the interactions of perfluoroheptanoate with alcohols and surfaces is significant for applications in materials science and environmental remediation (Lai et al., 1997).

Pressure and Temperature Effects

Fukada et al. (2000) studied the impact of pressure and temperature on the adiabatic compressibility of sodium perfluoroheptanoate solutions. Their findings are crucial for understanding the behavior of perfluoroheptanoate under different environmental conditions, useful in engineering and environmental sciences (Fukada et al., 2000).

Distribution in the Atlantic Ocean

Ahrens et al. (2009) reported on the distribution of perfluoroalkyl compounds, including perfluoroheptanoate, in the Atlantic Ocean. This study contributes to our understanding of the environmental presence and transport mechanisms of these compounds, important for environmental monitoring and policy-making (Ahrens et al., 2009).

Safety and Hazards

Sodium perfluoroheptanoate is listed as a hazardous substance for purposes of the Medical Devices Regulation (MDR), based on the legislation’s Annex I general safety and performance requirements, including for chemical, physical and biological properties . It is recommended to handle it with personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

Mecanismo De Acción

Target of Action

Sodium perfluoroheptanoate, also known as perfluoroheptanoic acid and its salts, is a substance of very high concern due to its toxic effects on reproduction It’s known that the compound has probable serious effects on human health .

Mode of Action

It’s known that the compound exists in a dissociated form of perfluoroheptanoate, which has been scientifically proven to have reprotoxic effects . This suggests that the compound interacts with its targets in a way that leads to reproductive toxicity.

Biochemical Pathways

Substances with similar properties are known to disrupt various biochemical pathways, leading to toxic effects .

Pharmacokinetics

It’s known that the compound has persistent, bioaccumulative, and toxic (pbt) and very persistent and very bioaccumulative (vpvb) properties . This suggests that the compound has a high persistence in the environment and a high potential for bioaccumulation, which could impact its bioavailability.

Result of Action

It’s known that the compound has probable serious effects on the environment and human health . This suggests that the compound’s action results in significant toxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium perfluoroheptanoate. The compound is known to have a high persistence in the environment and a high potential for bioaccumulation . This suggests that environmental factors such as the presence of other chemicals, temperature, and pH could influence the compound’s action and efficacy.

Propiedades

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2.Na/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGSCUOIQGNNEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F13NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

375-85-9 (Parent) | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020109595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30880231 | |

| Record name | Sodium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium perfluoroheptanoate | |

CAS RN |

20109-59-5 | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020109595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium perfluoroheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the aggregation properties of sodium perfluoroheptanoate in solution?

A1: Sodium perfluoroheptanoate, like many surfactants, can self-assemble in aqueous solutions. It forms micelles above a certain concentration, known as the critical micelle concentration (CMC). Research using ¹⁹F NMR spectroscopy has determined the CMC of sodium perfluoroheptanoate to be 104 mM in pure water. [] Interestingly, the presence of β-cyclodextrin, a cyclic oligosaccharide, increases the CMC to 116 mM. This suggests that β-cyclodextrin can encapsulate the perfluoroheptanoate anion, forming a 1:1 inclusion complex and thus affecting its self-assembly behavior. []

Q2: How does sodium perfluoroheptanoate interact with other surfactants in solution?

A2: The behavior of sodium perfluoroheptanoate in mixed surfactant systems depends on the specific co-surfactant used. Studies have shown that when mixed with certain hydrocarbon surfactants like sodium decyl sulfate, sodium nonanesulfonate, and sodium octanesulfonate, sodium perfluoroheptanoate forms mixed micelles. [, ] These mixed micelles exhibit synergistic solubilization effects, meaning they can solubilize greater amounts of certain compounds compared to either surfactant alone. [] Notably, the formation of single mixed micelles, as opposed to two distinct micellar forms, seems to depend on the relative CMC values of the individual surfactants. Synergistic effects are observed when the CMCs are within a factor of 3 of each other. []

Q3: Can sodium perfluoroheptanoate be used to create thin films on surfaces?

A3: Yes, sodium perfluoroheptanoate has shown promise in forming poly(tetrafluoroethylene) (PTFE) thin films on alumina surfaces. [] This process, termed admicellar polymerization, leverages the adsorption of sodium perfluoroheptanoate onto alumina, forming a surfactant bilayer. Tetrafluoroethylene gas then partitions into these admicelles and undergoes polymerization upon thermal initiation, resulting in a PTFE film. [] The thickness and properties of the resulting PTFE film can be controlled by factors like surfactant and initiator concentration. []

Q4: Does sodium perfluoroheptanoate interact with polymers in solution?

A4: Studies have demonstrated interactions between sodium perfluoroheptanoate and poly(ethylene glycol) (PEG) in aqueous solutions. [] The enthalpy of transfer (ΔHt) of PEG from water to sodium perfluoroheptanoate solutions exhibits a distinct pattern with increasing surfactant concentration. Initially, ΔHt rises sharply, indicating binding between PEG and pre-micellar surfactant aggregates. This rise reaches a maximum near the CMC, suggesting significant polymer-micelle interactions. Beyond the CMC, ΔHt gradually decreases, implying a saturation of binding sites on the micelles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B3049214.png)

![6-Bromo-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B3049219.png)

![9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-](/img/structure/B3049223.png)